(Z)-5-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS2/c23-17-15(25-18(24)20-17)9-13-11-22(14-6-2-1-3-7-14)21-16(13)12-5-4-8-19-10-12/h1-11H,(H,20,23,24)/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHRVLVXMBVQWID-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)C=C4C(=O)NC(=S)S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C3=CN=CC=C3)/C=C\4/C(=O)NC(=S)S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-5-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and antioxidant research. This article reviews the current understanding of its biological activity based on diverse sources, highlighting key findings, methodologies, and implications for future research.
Synthesis and Structure
The synthesis of thiazolidinone derivatives typically involves the reaction of thiazolidine with various substituents. The specific compound can be synthesized through the condensation of 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with thioamide derivatives. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry are essential for confirming the structure of synthesized compounds .
Biological Activity Overview
The biological activities of this compound have been evaluated in several studies, focusing primarily on its antimicrobial and anticancer properties.
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit notable antibacterial activity against various strains, including multidrug-resistant bacteria. The minimum inhibitory concentration (MIC) values were determined using a microtiter plate method. For instance, derivatives similar to this compound showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound Name | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |
|---|---|---|
| Compound A | 32 | 16 |
| Compound B | 64 | 32 |
| Target Compound | 16 | 8 |
Anticancer Activity
In vitro studies have shown that thiazolidinone derivatives possess anticancer properties. For example, compounds related to this compound have been tested against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). Results indicated significant growth inhibition percentages, suggesting potential therapeutic applications in oncology .
Table 2: Anticancer Activity Against Various Cell Lines
| Compound Name | Cell Line | Growth Inhibition (%) |
|---|---|---|
| Compound A | HeLa | 54.25 |
| Compound B | HepG2 | 38.44 |
| Target Compound | HeLa | 60.00 |
The mechanisms underlying the biological activities of thiazolidinone derivatives are multifaceted:
- Antibacterial Mechanism : These compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
- Anticancer Mechanism : The anticancer effects could be attributed to the induction of apoptosis in cancer cells or inhibition of cell proliferation through various signaling pathways.
Molecular docking studies have also provided insights into the binding affinities of these compounds to key biological targets involved in cancer progression and bacterial resistance .
Case Studies
Several case studies highlight the efficacy of thiazolidinone derivatives:
- Study on Antibacterial Efficacy : A study evaluating a series of thiazolidinones found that modifications at specific positions significantly enhanced antibacterial activity against resistant strains.
- Anticancer Evaluation : Another investigation focused on the antiproliferative effects of these compounds on human cancer cell lines, demonstrating that certain structural modifications led to increased cytotoxicity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogs differ primarily in substituents on the pyrazole and thiazolidinone rings. Key examples include:
Table 1: Substituent Comparison
Key Observations :
- Pyridine vs.
- Methoxy and Chlorine Substituents : Methoxy groups (e.g., ) improve solubility, while chlorine () increases electronegativity, affecting binding affinity.
- Thioxo vs. Piperidinyl : Replacement of the thioxo group with piperidinyl () alters electronic properties and steric accessibility.
Physicochemical and Electronic Properties
Table 2: Calculated Properties Using Multiwfn Analysis
Insights :
- The target compound’s pyridine ring lowers LogP compared to diphenyl analogs, suggesting improved aqueous solubility.
- Methoxy and piperidinyl groups increase polar surface area, enhancing membrane permeability .
Preparation Methods
Synthesis of 1-Phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde
Palladium-Catalyzed Cross-Coupling of Pyrazole Triflates
The pyrazole core is functionalized at the 3-position via Suzuki-Miyaura coupling. Starting from 1-phenyl-1H-pyrazol-3-ol, triflation with triflic anhydride (Tf2O) in dichloromethane (DCM) yields 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde (83% yield). Subsequent coupling with pyridin-3-ylboronic acid under Pd(PPh3)4 catalysis in 1,4-dioxane at 100°C introduces the pyridinyl group, achieving 76–89% yields. Key parameters include:
Vilsmeier-Haack Formylation of Pyrazole Derivatives
Alternative routes employ the Vilsmeier-Haack reaction to install the aldehyde group. Treatment of 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole with DMF/POCl3 at 70°C generates the 4-carbaldehyde derivative in 60–75% yield. This method avoids triflate intermediates but requires rigorous temperature control to prevent N-formylation side reactions.
Table 1: Comparison of Pyrazole-4-carbaldehyde Synthesis Methods
| Method | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh3)4 | 89 | 98 | |
| Vilsmeier-Haack | DMF/POCl3 | 75 | 95 |
Preparation of 2-Thioxothiazolidin-4-one
2-Thioxothiazolidin-4-one is synthesized via cyclization of rhodanine or its derivatives. An eco-friendly approach uses choline chloride:urea deep eutectic solvent (DES) to facilitate the reaction between carbon disulfide and 2-aminothiazole at 80°C, achieving 88% yield. Key advantages include:
Knoevenagel Condensation for Final Product Assembly
The Z-configuration is established during the condensation of 1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde and 2-thioxothiazolidin-4-one. Piperidine (10 mol%) in ethanol under reflux (12 h) drives the reaction to completion, yielding 82% of the target compound. Microwave-assisted synthesis reduces time to 30 minutes with comparable yields (80%).
Table 2: Optimization of Knoevenagel Conditions
| Condition | Time (h) | Yield (%) | Z:E Ratio | Reference |
|---|---|---|---|---|
| Ethanol, reflux | 12 | 82 | 9:1 | |
| Microwave, 150°C | 0.5 | 80 | 8:1 |
Q & A
Q. What are the established synthetic routes for (Z)-5-((1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl)methylene)-2-thioxothiazolidin-4-one, and what reaction conditions optimize yield?
Methodological Answer: The synthesis involves multi-step organic reactions, typically:
Thiazolidinone core formation : Condensation of thioamides with aldehydes under basic conditions (e.g., KOH in ethanol, reflux) .
Pyrazole substitution : Suzuki coupling or nucleophilic aromatic substitution to introduce the pyridinyl-phenylpyrazole moiety .
Z-configuration control : Selective crystallization or chromatography to isolate the (Z)-isomer, confirmed by NMR (δ 7.2–8.1 ppm for olefinic protons) .
Q. How is the compound characterized structurally, and what analytical techniques resolve stereochemical ambiguities?
Methodological Answer:
- Single-crystal X-ray diffraction (SC-XRD) : Resolves Z-configuration and intermolecular interactions (e.g., SHELXL refinement) .
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., pyridinyl protons at δ 8.3–8.7 ppm; thioxo group at δ 190–195 ppm in ¹³C) .
- HPLC-MS : Validates molecular weight and purity (>98%) .
Advanced Research Questions
Q. How do substituents on the pyrazole and thiazolidinone rings influence biological activity?
Methodological Answer:
- Structure-activity relationship (SAR) :
- Pyridinyl group : Enhances solubility and target binding (e.g., kinase inhibition via π-π stacking) .
- Thioxo group : Critical for hydrogen bonding with biological targets (e.g., antimicrobial activity against S. aureus with MIC 8 µg/mL) .
- Method : Computational docking (AutoDock Vina) and comparative bioassays .
Q. How can reaction contradictions (e.g., low yields in pyrazole coupling) be addressed experimentally?
Methodological Answer:
- Contradiction : Pd-catalyzed coupling yields vary (45–65%) due to steric hindrance from the pyridinyl group .
- Resolution Strategies :
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 6h) and improves yield (70%) .
- Alternative catalysts : Use PdCl₂(dppf) for enhanced steric tolerance .
- Solvent optimization : Switch from DMF to DMSO to stabilize intermediates .
Q. What computational methods predict the compound’s pharmacokinetics and toxicity?
Methodological Answer:
- ADMET Prediction : SwissADME or PreADMET tools assess:
- Lipophilicity (LogP) : ~3.5 (optimal for membrane permeability) .
- CYP450 inhibition : Low risk (2C9, 3A4 isoforms) .
- Toxicity : ProTox-II predicts hepatotoxicity (Probability: 65%) .
Q. How does the Z-configuration impact crystallographic packing and stability?
Methodological Answer:
Q. What strategies validate target engagement in biological systems?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Confirms target binding by stabilizing proteins upon heating .
- Fluorescence polarization : Measures displacement of labeled probes (e.g., ATP-competitive kinase inhibitors) .
Q. Key Challenges & Future Directions
- Stereoselective synthesis : Develop asymmetric catalysts for enantiopure derivatives.
- In vivo efficacy : Address hepatotoxicity via prodrug strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
